7-Methyl-2-(3-methylhexyl)decanoic acid is a branched-chain fatty acid characterized by its unique molecular structure and potential applications in various scientific fields. This compound, with the molecular formula , belongs to the class of carboxylic acids, specifically fatty acids, which are known for their long hydrocarbon chains and carboxyl functional groups.
This compound can be synthesized from natural sources or through chemical methods. It is structurally related to decanoic acid, which is commonly found in coconut oil and palm kernel oil. The specific synthesis routes for 7-Methyl-2-(3-methylhexyl)decanoic acid may involve the modification of existing fatty acids or the use of branched-chain hydrocarbons as starting materials.
7-Methyl-2-(3-methylhexyl)decanoic acid is classified under:
The synthesis of 7-Methyl-2-(3-methylhexyl)decanoic acid typically involves several key steps:
Specific reaction conditions such as temperature, pressure, and catalysts play a crucial role in optimizing yield and purity. For example, using Lewis acids as catalysts can facilitate esterification reactions.
The molecular structure of 7-Methyl-2-(3-methylhexyl)decanoic acid features:
The compound's structural representation can be described using various chemical notation systems:
CCCCCC(=O)OCCCC(C)CInChI=1S/C18H36O2/c1-5-6-7-8-9-10-11(2)12(3)13(4)14(18)15(19)20/h11H,5-10H2,1-4H3,(H,19,20)7-Methyl-2-(3-methylhexyl)decanoic acid can participate in various chemical reactions typical of fatty acids:
The reaction conditions (e.g., temperature and presence of catalysts) significantly influence the product distribution and reaction rates. For instance, strong acids may facilitate esterification more efficiently than weaker acids.
Research indicates that medium-chain fatty acids exhibit antimicrobial properties, suggesting potential applications in food preservation and pharmaceuticals.
Relevant data indicates that branched-chain fatty acids often exhibit lower melting points compared to their straight-chain counterparts due to reduced packing efficiency.
7-Methyl-2-(3-methylhexyl)decanoic acid has potential applications in various fields:
Research continues to explore its efficacy in different applications, particularly in enhancing product stability and performance in consumer goods.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7